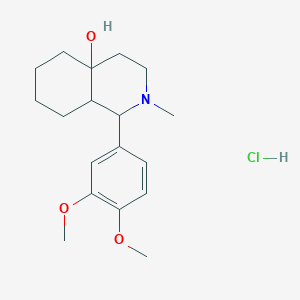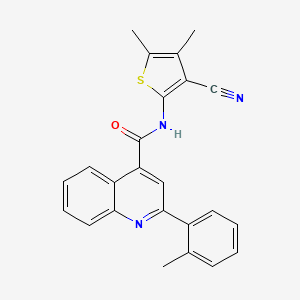
3-bromo-N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, also known as BBIBP 3226, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound is a small molecule inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in the formation of new blood vessels (angiogenesis) that are necessary for tumor growth and metastasis.
Mécanisme D'action
3-bromo-N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide 3226 is a small molecule inhibitor of VEGFR-2, which is a receptor tyrosine kinase that plays a crucial role in angiogenesis and tumor growth. VEGFR-2 is expressed on the surface of endothelial cells, which line the inside of blood vessels. When VEGF (vascular endothelial growth factor) binds to VEGFR-2, it triggers a signaling cascade that promotes the growth and proliferation of endothelial cells, leading to the formation of new blood vessels. 3-bromo-N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide 3226 works by binding to the ATP-binding site of VEGFR-2, which prevents the receptor from being activated by VEGF. This blocks the downstream signaling pathways that are necessary for angiogenesis and tumor growth.
Biochemical and Physiological Effects
3-bromo-N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide 3226 has been shown to have potent anti-angiogenic and anti-tumor effects in various preclinical models. In vitro studies have demonstrated that 3-bromo-N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide 3226 inhibits the proliferation, migration, and tube formation of endothelial cells, which are essential for angiogenesis. In vivo studies using xenograft models have shown that 3-bromo-N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide 3226 inhibits the growth and metastasis of various types of tumors, including breast, ovarian, lung, and colon cancer. 3-bromo-N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide 3226 has also been shown to enhance the efficacy of chemotherapy and radiotherapy in combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
3-bromo-N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide 3226 is a potent and selective inhibitor of VEGFR-2, which makes it a valuable tool for studying the role of angiogenesis in cancer and other diseases. The compound has high affinity for VEGFR-2 and low toxicity, which makes it suitable for in vitro and in vivo studies. However, there are some limitations to using 3-bromo-N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide 3226 in lab experiments. The compound has poor solubility in water and requires the use of organic solvents, which can affect the stability and bioavailability of the compound. 3-bromo-N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide 3226 also has a short half-life in vivo, which limits its efficacy as a single agent therapy.
Orientations Futures
3-bromo-N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide 3226 has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for cancer and other diseases. There are several future directions that could be pursued to further explore the therapeutic potential of 3-bromo-N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide 3226. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to develop new formulations of 3-bromo-N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide 3226 that improve its solubility and bioavailability. Additionally, further studies are needed to investigate the safety and efficacy of 3-bromo-N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide 3226 in clinical trials, both as a single agent therapy and in combination with other treatments. Finally, the development of new VEGFR-2 inhibitors with improved pharmacokinetic properties and selectivity could lead to the discovery of more effective anti-angiogenic agents for cancer and other diseases.
Méthodes De Synthèse
3-bromo-N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide 3226 can be synthesized through a multi-step reaction starting from commercially available 2-nitrobenzaldehyde. The key steps in the synthesis involve the condensation of 2-nitrobenzaldehyde with 6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indole-3-carboxylic acid, followed by reduction of the resulting imine to the corresponding amine using sodium borohydride. The amine is then coupled with 3-bromo-N'-benzoylbenzohydrazide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling reagents. The final product is purified by column chromatography to obtain 3-bromo-N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide 3226 in high purity and yield.
Applications De Recherche Scientifique
3-bromo-N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide 3226 has been extensively studied for its potential use in cancer treatment. The compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, ovarian, lung, and colon cancer cells. 3-bromo-N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide 3226 works by blocking the VEGFR-2 signaling pathway, which is essential for angiogenesis and tumor growth. By inhibiting VEGFR-2, 3-bromo-N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide 3226 prevents the formation of new blood vessels and reduces the blood supply to the tumor, leading to tumor regression.
Propriétés
IUPAC Name |
3-bromo-N-[(6-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br2N3O2/c1-8-5-11-13(7-12(8)18)19-16(23)14(11)20-21-15(22)9-3-2-4-10(17)6-9/h2-7,19,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHUGRNQLJDDEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC(=C2N=NC(=O)C3=CC(=CC=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-furaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6040874.png)
![4-{[5-(3-bromophenyl)-2-furyl]methylene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B6040878.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-oxo-1-azepanyl)propanamide](/img/structure/B6040908.png)

![2-[(3-chloro-2-thienyl)carbonyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6040919.png)
![1-(2-methoxy-5-{[(3-methoxybenzyl)(methyl)amino]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6040920.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-pyrimidinylmethyl)acetamide](/img/structure/B6040923.png)
![6-{1-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6040928.png)
![1-[5-(methoxymethyl)-2-furoyl]-3-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B6040934.png)


![3-ethyl-4-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-methyl-2-piperazinone](/img/structure/B6040970.png)
![ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6040972.png)